N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety, a hydroxypropyl linker, and an o-tolyloxy (ortho-methylphenoxy) substituent. The benzo[d][1,3]dioxol-5-yl group (methylenedioxyphenyl) is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-5-3-4-6-15(13)23-10-18(21)20-11-19(2,22)14-7-8-16-17(9-14)25-12-24-16/h3-9,22H,10-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVKIOUHBVZKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide is a complex organic compound that exhibits significant biological activity. Its unique structural features, including the benzo[d][1,3]dioxole moiety and hydroxypropyl group, contribute to its potential applications in pharmacology and biochemistry. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Moiety : This is achieved through cyclization reactions involving catechol and formaldehyde.
- Coupling Reaction : The benzodioxole moiety is coupled with an o-tolyloxy acetamide using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| Formation of Benzodioxole | Cyclization of catechol and formaldehyde |
| Coupling Reaction | Reaction with o-tolyloxy acetamide using EDC and a base |
This compound exhibits various biological activities:
- Inhibition of Cyclooxygenase (COX) : The compound has shown potential as an inhibitor of COX enzymes, which are crucial in the inflammatory process.
- Cytotoxic Effects : It has displayed cytotoxic activity against several cancer cell lines, including HeLa cells. The mechanism may involve apoptosis induction through mitochondrial pathways.
Case Studies
-
Cytotoxicity in Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells, suggesting its potential as an anticancer agent. The IC50 value was determined to be approximately 25 µM.
Table 2: Cytotoxicity Data
Cell Line IC50 (µM) Mechanism of Action HeLa 25 Apoptosis via mitochondrial pathways - Anti-inflammatory Activity : In a murine model, the administration of this compound reduced inflammation markers significantly compared to control groups. This indicates its potential therapeutic application in treating inflammatory diseases.
Scientific Research Applications
Research indicates that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide exhibits several noteworthy biological activities:
1. Antitumor Activity
The compound has shown potential as an antitumor agent. Studies suggest that derivatives with similar structures can inhibit the proliferation of various cancer cell lines. For instance, compounds with the benzo[d][1,3]dioxole structure have demonstrated effectiveness against lung cancer cell lines A549 and HCC827, with IC50 values indicating significant cytotoxicity while being less toxic to normal cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 |
| This compound | TBD | TBD |
2. Anti-inflammatory Effects
The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway responsible for prostaglandin synthesis. By inhibiting COX enzymes, it may reduce inflammation and pain, making it a candidate for treating inflammatory diseases.
3. Neuropharmacological Potential
Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety can interact with serotonin receptors (5-HT2C and 5-HT2B), suggesting potential applications in mood regulation and anxiety disorders. Additionally, similar derivatives have shown inhibition of acetylcholinesterase activity, indicating possible therapeutic effects in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of compounds related to this compound:
- Antitumor Studies : Research published in medicinal chemistry journals highlights the antitumor properties of similar compounds, demonstrating their ability to inhibit cancer cell growth through various pathways.
- Neuropharmacological Investigations : Studies have shown that derivatives can effectively inhibit acetylcholinesterase and modulate serotonin receptor activity, providing insights into their potential use in treating neurological disorders.
- Inflammatory Response Research : Investigations into the anti-inflammatory properties have revealed that these compounds can significantly reduce inflammation markers in vitro and in vivo models.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide with structurally related compounds from the evidence, focusing on synthesis, substituent effects, and biological relevance.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparative Analysis
Structural Features and Bioactivity The benzo[d][1,3]dioxol-5-yl group is a recurring motif in compounds with diverse biological activities, including enzyme inhibition (IDO1 , Hsp90 ) and receptor antagonism . Its electron-rich aromatic system may enhance π-π stacking interactions in binding pockets. The o-tolyloxy group in the target compound distinguishes it from analogs with bulkier substituents (e.g., benzimidazole in or naphthofuran in ).
Synthesis and Purification
- The target compound’s synthesis likely parallels methods for analogs like 5b and 28 , where coupling reactions (e.g., HATU-mediated amidation) are employed. Yields for similar compounds range widely (45–84%), influenced by steric hindrance and solubility of intermediates.
- Purification often involves preparative HPLC or column chromatography , with purity exceeding 95% in optimized protocols.
Compounds with benzimidazole or thiazole substituents exhibit specific enzyme inhibitory activities, suggesting that the target compound’s o-tolyloxy group could be tailored for analogous targets (e.g., kinases or GPCRs).
Metabolic Stability The methylenedioxy group in benzo[d][1,3]dioxol-5-yl is known to resist oxidative metabolism, a feature shared with FDA-approved drugs like paroxetine. This contrasts with simpler acetamides lacking this moiety, which may exhibit shorter half-lives .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves:
Chloroacetylation : Reacting a hydroxyl-containing intermediate (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
Coupling : Adding an amine-containing precursor (e.g., 2-(o-tolyloxy)acetamide derivative) to the reaction mixture, followed by TLC monitoring for completion. The product is isolated via precipitation in water .
Key variables : Solvent choice (DMF for polarity), stoichiometry (1.5 mol equivalents of K₂CO₃), and reaction time (room temperature, ~12–24 hours).
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the benzodioxole and o-tolyloxy moieties.
- FT-IR identifies functional groups (e.g., acetamide C=O stretch at ~1650–1680 cm⁻¹, hydroxypropyl O-H at ~3200–3500 cm⁻¹).
- Mass spectrometry (ESI-MS or HRMS) verifies molecular weight and fragmentation patterns.
- Elemental analysis validates purity (>95%) and stoichiometric ratios .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Replace DMF with polar aprotic alternatives (e.g., acetonitrile) to reduce side reactions.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Temperature control : Gradual heating (e.g., 40–50°C) may accelerate coupling while minimizing decomposition.
- Workup optimization : Use gradient recrystallization (ethanol/water) instead of direct precipitation to enhance purity .
Advanced: How should researchers resolve contradictions in pharmacological activity data across studies?
Contradictions in biological activity (e.g., antimicrobial potency) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and cell lines (e.g., C. albicans ATCC 10231).
- Structural analogs : Compare activity profiles of derivatives (e.g., N-substituted benzothiazin-2-yl acetamides) to identify critical pharmacophores .
- Solubility factors : Adjust DMSO concentrations in in vitro assays to ensure compound dissolution without cytotoxicity .
Advanced: What computational approaches are used to predict binding mechanisms or stability?
- Molecular docking : Study interactions with target proteins (e.g., DNA gyrase) using software like AutoDock Vina. Reference crystal structures (e.g., PDB 1KZN) for validation.
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict reactivity and stability.
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., CYP450 interactions) .
Basic: What in vivo models are suitable for preliminary toxicity evaluation?
- Rodent models : Wistar albino mice are commonly used for acute toxicity studies (OECD 423 guidelines). Administer doses (e.g., 50–200 mg/kg) and monitor hepatic/renal biomarkers (ALT, creatinine) .
- Safety protocols : Follow hazard guidelines (e.g., UN GHS) for handling, including PPE and proper ventilation .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
- Single-crystal growth : Use slow evaporation (ethanol/chloroform mixtures) to obtain diffraction-quality crystals.
- Data collection : Perform at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL achieves R-factors < 0.05.
- Applications : Confirm stereochemistry (e.g., hydroxypropyl configuration) and intermolecular interactions (H-bonding, π-π stacking) .
Basic: What are the key pharmacological targets explored for this compound?
- Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition.
- Antioxidant : Radical scavenging (DPPH assay) linked to the benzodioxole moiety’s redox activity.
- Antidiabetic : PPAR-γ modulation inferred from structural analogs with hypoglycemic effects .
Advanced: How can metabolic stability be enhanced for improved pharmacokinetics?
- Derivatization : Introduce electron-withdrawing groups (e.g., fluoro substituents) on the o-tolyloxy ring to reduce CYP-mediated oxidation.
- Prodrug strategies : Mask the hydroxypropyl group with ester linkages (e.g., acetyl) for controlled release .
Advanced: What strategies address low solubility in aqueous media?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
